molecular formula C14H12N2O6S B5860024 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide

2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide

Cat. No.: B5860024
M. Wt: 336.32 g/mol
InChI Key: GIKTXLYWROUDJH-UHFFFAOYSA-N
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Description

2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide is a chemical compound with a complex structure that includes a methoxy group, a nitrobenzoyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a methoxybenzenesulfonamide derivative, followed by acylation with a nitrobenzoyl chloride. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous monitoring of reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide: Unique due to the presence of both methoxy and nitrobenzoyl groups.

    2-methoxy-5-sulfamoylbenzoate: Similar structure but lacks the nitrobenzoyl group.

    N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide: Contains an additional benzyl group, which can alter its chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methoxy group and a nitrobenzoyl group allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-22-12-7-4-10(8-13(12)23(15,20)21)14(17)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3,(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKTXLYWROUDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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